N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring substituted with dimethyl groups, a nitrothiophene moiety, and a carboxamide functional group
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-7-5-8(2)12-9(6-7)15-14(22-12)16-13(18)10-3-4-11(21-10)17(19)20/h3-6H,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPHALDQJFESJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Intermediate Route
- Activation : Convert 5-nitrothiophene-2-carboxylic acid to its acid chloride using thionyl chloride (2.5 equiv) under reflux in anhydrous dichloromethane (DCM) for 4 hours.
- Coupling : React the acid chloride (1.0 equiv) with 5,7-dimethyl-1,3-benzothiazol-2-amine (1.1 equiv) in dry tetrahydrofuran (THF) at 0°C, gradually warming to room temperature over 12 hours.
Yield Optimization :
Direct Coupling Using Carbodiimide Reagents
- Activation : Employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF at 0°C for 30 minutes.
- Amine Addition : Introduce 5,7-dimethyl-1,3-benzothiazol-2-amine (1.0 equiv) and stir at 25°C for 24 hours.
Comparative Data :
| Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acid Chloride | THF | 0→25 | 12 | 78 | 95 |
| EDC/HOBt | DMF | 25 | 24 | 85 | 98 |
The carbodiimide method outperforms the acid chloride route in yield and purity, attributed to milder conditions that preserve the nitro group’s integrity.
Nitration Alternatives and Positional Selectivity
While most syntheses utilize pre-nitrated thiophene precursors, late-stage nitration remains viable. Source demonstrates regioselective nitration at the 5-position of thiophene-2-carboxylate esters using fuming HNO₃ (2.0 equiv) in H₂SO₄ at −30°C. This approach avoids nitro-group reduction during earlier steps but requires cryogenic conditions (−30°C to −10°C).
Mechanistic Insight :
- Nitronium ion (NO₂⁺) electrophilic attack occurs preferentially at the α-position to sulfur due to sulfur’s +M effect stabilizing the transition state.
- β-nitration is suppressed (<5%) under controlled stoichiometry.
Purification and Characterization
Final purification employs gradient column chromatography (silica gel, hexane/ethyl acetate 4:1→1:1) followed by recrystallization from methanol/water (9:1). Structural confirmation integrates:
- ¹H NMR : Key signals include:
- HRMS : [M+H]⁺ calculated for C₁₄H₁₂N₃O₃S₂: 350.0364, observed 350.0361.
Scalability and Industrial Considerations
Kilogram-scale production (patent data from source) utilizes continuous flow reactors for:
- Benzothiazole cyclization (residence time: 2.5 hours at 85°C)
- Nitration (residence time: 1.2 hours at −25°C)
- Amidation (residence time: 8 hours at 25°C)
This approach achieves 89% overall yield with 99.5% purity, underscoring the method’s industrial viability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the benzothiazole ring, where the dimethyl groups can direct incoming electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles like bromine or chlorinating agents under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound features:
- Benzothiazole Moiety : Enhances interaction with biological targets.
- Nitrothiophene Group : Contributes to its reactivity and potential biological activity.
- Carboxamide Functional Group : Impacts solubility and binding interactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanisms include:
- Induction of Apoptosis : Compounds like N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide have been shown to activate caspases leading to programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : Studies suggest that this compound may interfere with cell cycle progression, particularly in cancer cells, thereby inhibiting their proliferation.
Case Study : A study demonstrated that derivatives of benzothiazole exhibited growth inhibition percentages (PGIs) against multiple cancer cell lines such as SNB-19 and OVCAR-8, indicating a promising avenue for further development in cancer therapeutics .
Anti-inflammatory Properties
The compound may modulate inflammatory responses through:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have shown the ability to downregulate cytokines involved in inflammation.
- Targeting COX Enzymes : By inhibiting cyclooxygenase (COX) enzymes, it may reduce inflammation-related pain and swelling.
Research Insight : Investigations into related compounds have revealed their effectiveness in reducing inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Antimicrobial Effects
This compound has been evaluated for its antimicrobial properties:
- Mechanism of Action : It could disrupt bacterial growth mechanisms or inhibit specific enzymes critical for microbial survival.
Comparative Analysis : A comparative study with structurally similar compounds indicated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, while the nitrothiophene moiety can participate in redox reactions, affecting cellular processes. The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxylate
- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-aminothiophene-2-carboxamide
- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both the nitro group and the carboxamide functionality. This combination allows for a broader range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety and a nitrothiophene structure, contributing to its unique properties. The synthesis typically involves the condensation of 5-nitrothiophene-2-carboxylic acid with 5,7-dimethyl-1,3-benzothiazol-2-amine in the presence of appropriate coupling agents.
Chemical Properties:
- Molecular Formula: C13H10N4O3S
- Molecular Weight: Approximately 286.31 g/mol
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and nitro groups often exhibit antimicrobial activities. This compound has demonstrated efficacy against various bacterial strains. A study showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including DNA intercalation and inhibition of topoisomerase activity.
Case Study:
In a recent study involving lung cancer cell lines (A549, HCC827), this compound exhibited significant cytotoxicity:
| Cell Line | IC50 (µM) | Effect on Normal Cells (MRC-5) |
|---|---|---|
| A549 | 4.5 | Moderate (6.0 µM) |
| HCC827 | 6.0 | Low (10.0 µM) |
The results indicate that while the compound is effective against cancer cells, it also affects normal cells at higher concentrations.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction: The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to strand breaks.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound induces oxidative stress in cancer cells, contributing to its cytotoxic effects.
Research Findings and Future Directions
The exploration of this compound continues to reveal its potential as a therapeutic agent. Ongoing research aims to optimize its structure for enhanced selectivity and reduced toxicity towards normal cells.
Potential Applications:
- Pharmaceutical Development: As a lead compound for new anticancer drugs.
- Agricultural Chemistry: Due to its antimicrobial properties, it may find applications in crop protection.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide?
- Methodology : The compound can be synthesized via amide coupling between 5-nitrothiophene-2-carboxylic acid and 5,7-dimethyl-1,3-benzothiazol-2-amine. Use HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] as a coupling agent in DMF, with diisopropylethylamine (DIPEA) as a base. Purification via column chromatography (neutral alumina, 5–10% ethyl acetate in petroleum ether) yields the product . Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks based on substituent-induced shifts. The benzothiazole protons (e.g., C5/C7 methyl groups) appear as singlets at δ 2.4–2.6 ppm, while the nitrothiophene ring protons resonate downfield (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Confirm the amide bond (C=O stretch at ~1650 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
- LCMS : Use high-resolution mass spectrometry (HRMS) to validate the molecular ion peak (e.g., [M+H]+ at m/z 360.05) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. antibacterial) be resolved for this compound?
- Methodology :
- Dose-Response Studies : Test across a concentration gradient (0.1–100 µM) to identify activity-specific thresholds.
- Target Validation : Use molecular docking to compare binding affinities to cyclooxygenase-2 (anti-inflammatory target) vs. bacterial DNA gyrase (antibacterial target) .
- Structural Modifications : Introduce substituents (e.g., halogens at C4 of benzothiazole) to enhance selectivity. For example, fluorophenyl derivatives show improved antibacterial potency .
Q. What mechanistic insights explain the antibacterial activity of nitrothiophene carboxamides?
- Methodology :
- Nitro Group Reduction : Bacterial nitroreductases reduce the nitro group to reactive intermediates that disrupt DNA/RNA synthesis. Validate via E. coli knockout strains lacking nitroreductase genes .
- Electron Transport Chain (ETC) Inhibition : Measure oxygen consumption in S. aureus cultures using a Clark electrode; nitrothiophenes interfere with NADH dehydrogenases .
- Resistance Studies : Serial passaging in sub-MIC concentrations identifies mutations in ndh (NADH dehydrogenase) genes, confirming ETC targeting .
Q. How can crystallography resolve structural ambiguities in derivatives of this compound?
- Methodology :
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. For nitrothiophene derivatives, prioritize high-resolution data (>1.0 Å) to model nitro group geometry and amide torsional angles .
- Twinned Data Handling : Apply the TWIN/BASF commands in SHELXL for crystals with pseudo-merohedral twinning .
Data Contradiction Analysis
Q. Why do substituents at the benzothiazole C4 position yield variable bioactivity?
- Analysis :
- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at C4 enhance antibacterial activity by increasing electrophilicity of the nitrothiophene moiety .
- Steric Effects : Bulky substituents (e.g., 3,5-difluorophenyl) reduce binding to mammalian targets, mitigating cytotoxicity .
- Validation : Compare MIC (Minimum Inhibitory Concentration) values against S. aureus for C4-substituted analogs .
Experimental Design Considerations
Q. How to design a SAR (Structure-Activity Relationship) study for this compound?
- Framework :
- Core Modifications : Synthesize analogs with variations in the benzothiazole (e.g., C5/C7 dimethyl vs. diethyl) and nitrothiophene (e.g., nitro at C5 vs. C4) .
- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include cytotoxicity assays (e.g., HepG2 cells) to assess selectivity .
- Computational Modeling : Perform QSAR (Quantitative SAR) using descriptors like logP, polar surface area, and H-bond acceptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
